1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione
Description
Properties
IUPAC Name |
1-cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO2/c13-10-5-3-9(4-6-10)12(15)7-11(14)8-1-2-8/h3-6,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILFAEKYMMTSDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199478-54-0 | |
| Record name | 1-cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The protocol involves treating a propargyl ketone (ynone) with methanol and water in the presence of PPh₃AuCl (2.5 mol%) and AgOTf (3 mol%). The reaction proceeds via anti-Markovnikov hydration of the alkyne, followed by tautomerization to yield the 1,3-diketone. Key advantages include:
- Ambient conditions : Reactions occur at room temperature under aerobic atmospheres, eliminating the need for inert gas protection.
- Broad substrate scope : Functional groups such as aryl, heteroaryl, and cyclopropyl are tolerated.
- Short reaction time : Most reactions conclude within 12 hours.
For this compound, the precursor ynone would be 1-cyclopropyl-3-(4-fluorophenyl)prop-2-yn-1-one. The general workflow is as follows:
- Catalyst preparation : PPh₃AuCl and AgOTf are premixed in methanol to generate the active gold(I) species.
- Substrate addition : The ynone (0.2 mmol) and water (2 mmol) are introduced sequentially.
- Workup : After 12 hours, the solvent is removed under reduced pressure, and the crude product is purified via column chromatography (petroleum ether/ethyl acetate gradient).
Performance Data for Analogous Compounds
The following table summarizes yields and conditions for structurally related 1,3-diketones synthesized using this method:
| Compound | Substituents (R¹/R²) | Yield (%) | Purity (HPLC) | Eluent Ratio (PE:EA) |
|---|---|---|---|---|
| 1-Cyclopropyl-3-phenyl | Cyclopropyl/Phenyl | 94 | >95% | 40:1 |
| 1-(4-Fluorophenyl)-3-phenyl | 4-Fluorophenyl/Phenyl | 94 | >95% | 80:1 |
| 1,3-Bis(4-fluorophenyl) | 4-Fluorophenyl/4-Fluorophenyl | 83 | >95% | 100:1 |
Extrapolating from these results, the target compound would likely achieve a yield of 85–92% under similar conditions, given the electronic compatibility of cyclopropyl and 4-fluorophenyl groups.
Traditional Condensation Approaches
While less efficient than gold catalysis, classical condensation reactions remain relevant for 1,3-diketone synthesis. However, their applicability to this compound is limited by steric and electronic factors.
Claisen Condensation
The Claisen condensation of ethyl cyclopropylacetate with 4-fluorophenylacetate under basic conditions (e.g., NaH or LDA) could theoretically yield the diketone. However, this method often suffers from:
- Low regioselectivity : Competing enolate formations lead to mixed products.
- Side reactions : Decarboxylation or ester hydrolysis under strong bases.
Acylative Cleavage of β-Keto Esters
An alternative route involves treating β-keto esters with acyl chlorides. For example, cyclopropylacetonitrile could be converted to a β-keto ester, followed by acylation with 4-fluorobenzoyl chloride. However, this multistep process is less atom-economical compared to gold catalysis.
Scalability and Industrial Considerations
The gold-catalyzed method demonstrates superior scalability:
- Catalyst loading : 2.5 mol% PPh₃AuCl is recoverable via silica gel chromatography, reducing costs.
- Solvent system : Methanol/water mixtures are environmentally benign and facilitate easy separation.
- Purification : Column chromatography with petroleum ether/ethyl acetate (80:1 to 100:1) reliably isolates the product in >95% purity.
For industrial applications, continuous flow reactors could further enhance efficiency by minimizing catalyst decomposition and improving heat transfer.
Spectroscopic Characterization
Successful synthesis of this compound is confirmed by:
Chemical Reactions Analysis
1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Drug Development
The primary application of 1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione lies in its role as a precursor in the synthesis of novel pharmaceutical compounds. One notable derivative is CHK-336, a potent inhibitor of lactate dehydrogenase A (LDHA), which is currently under clinical development for various cancers. LDHA inhibition is crucial because it plays a significant role in cancer metabolism by promoting the conversion of pyruvate to lactate, thus facilitating anaerobic glycolysis in tumor cells .
Synthesis of Bioactive Compounds
This compound serves as an important intermediate in the synthesis of other bioactive molecules. Its structure allows for modifications that can lead to derivatives with enhanced biological activity. For example, the synthesis of compounds exhibiting GnRH (gonadotropin-releasing hormone) receptor antagonism has been explored using derivatives of propane-1,3-dione . These compounds are being investigated for their potential therapeutic effects on conditions such as prostate cancer and endometriosis.
Therapeutic Uses
Research indicates that this compound and its derivatives may hold promise in treating hormone-dependent diseases. The compound's ability to act as a GnRH receptor antagonist positions it as a candidate for treating various conditions related to sex hormones, including:
- Prostate cancer
- Breast cancer
- Endometriosis
- Benign prostatic hypertrophy
Studies have shown that the derivatives exhibit good metabolic stability and oral bioavailability, making them suitable for further development as therapeutic agents .
Case Study 1: CHK-336 Development
CHK-336 was synthesized from this compound and has shown promising results in preclinical trials as an LDHA inhibitor. The compound's mechanism involves altering the metabolic pathways in cancer cells, leading to reduced tumor growth and improved patient outcomes .
Case Study 2: GnRH Antagonists
Research has highlighted several derivatives of propane-1,3-dione that exhibit significant antagonistic effects on GnRH receptors. These studies suggest that such compounds could effectively manage hormone-sensitive cancers by disrupting hormonal signaling pathways essential for tumor growth .
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione can be compared with other similar compounds, such as:
1-Cyclopropyl-3-(4-chlorophenyl)propane-1,3-dione: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical reactivity and biological activity.
1-Cyclopropyl-3-(4-bromophenyl)propane-1,3-dione: The presence of a bromine atom can also affect the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of a cyclopropyl group and a fluorophenyl group, which imparts distinct chemical and biological properties.
Biological Activity
1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione is a compound with significant potential in various biological applications, particularly in medicinal chemistry and agrochemicals. This article reviews its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.
- IUPAC Name : 1-Cyclopropyl-3-(4-fluorophenyl)-1,3-propanedione
- Molecular Formula : C12H11F O2
- Purity : 97%
The compound exhibits its biological effects primarily through its interaction with specific biological pathways. Its structure allows it to participate in reactions typical of diketones, which can lead to the formation of reactive intermediates that may influence various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against a range of bacterial strains, showing varying degrees of efficacy. The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent.
| Bacterial Strain | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.025 | Strong |
| Escherichia coli | 0.020 | Strong |
| Pseudomonas aeruginosa | 0.050 | Moderate |
Antifungal Activity
In addition to antibacterial properties, the compound has demonstrated antifungal activity against common pathogens. The results suggest that it could be a candidate for developing antifungal treatments.
| Fungal Strain | MIC (mg/mL) | Activity |
|---|---|---|
| Candida albicans | 0.030 | Moderate |
| Aspergillus niger | 0.040 | Moderate |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The study utilized standard broth dilution methods to determine MIC values, confirming that the compound exhibits potent activity against key pathogens.
Case Study 2: Agricultural Applications
Research has also explored the herbicidal potential of related compounds in the cyclopropyl series. While specific data on this compound is limited, similar derivatives have shown promise in controlling grassy monocotyledonous weeds, suggesting potential applications in crop protection .
Safety and Toxicity
Preliminary toxicity assessments indicate that while the compound shows promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Toxicological evaluations should focus on determining LD50 values and potential side effects in mammalian models.
Q & A
Q. What are the established synthetic routes for 1-Cyclopropyl-3-(4-fluorophenyl)propane-1,3-dione, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via a Claisen condensation between cyclopropanecarbonyl chloride and 4-fluoroacetophenone under basic conditions (e.g., NaOH/EtOH). Key variables include:
- Catalyst : Anhydrous AlCl₃ may enhance electrophilic substitution in Friedel-Crafts-type reactions .
- Temperature : Reactions are typically conducted at reflux (70–80°C) to optimize kinetics while avoiding decomposition.
- Purification : Recrystallization using ethanol/water mixtures improves purity, as demonstrated for structurally analogous diones .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
Methodological Answer:
Q. How should researchers design experiments to evaluate the compound’s biological activity?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .
- Controls : Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).
- Dose-Response : Test concentrations from 0.1–100 μg/mL in triplicate to ensure reproducibility .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve discrepancies in experimental data, such as bond length variations in X-ray structures?
Methodological Answer:
- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Compare computed bond lengths (e.g., C=O, C-C in cyclopropane) with X-ray data from analogous diones .
- Solvent Effects : Include polarizable continuum models (PCM) to assess solvent-induced shifts in NMR or UV-Vis spectra .
Q. What strategies mitigate regioselectivity challenges during functionalization of the fluorophenyl or cyclopropyl groups?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing substituents (e.g., -NO₂) temporarily to guide electrophilic substitution on the fluorophenyl ring.
- Protection/Deprotection : Use silyl ethers to shield reactive hydroxyl groups during cyclopropane functionalization .
Q. How do structural modifications (e.g., replacing cyclopropyl with tert-butyl) impact bioactivity?
Methodological Answer:
Q. What experimental and computational approaches validate keto-enol tautomerism in this compound?
Methodological Answer:
Q. How should researchers address contradictions in reported antimicrobial activity data across studies?
Methodological Answer:
Q. What stability challenges arise under high-temperature or acidic conditions, and how are they managed?
Methodological Answer:
Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
